molecular formula C29H23N5OS B12143244 (5Z)-5-{[3-(2,5-dimethylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-(3-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

(5Z)-5-{[3-(2,5-dimethylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-(3-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No.: B12143244
M. Wt: 489.6 g/mol
InChI Key: ZOLCSDTWRKHPPX-XYGWBWBKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5Z)-5-{[3-(2,5-dimethylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-(3-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a complex heterocyclic compound that serves as a valuable scaffold in medicinal chemistry and drug discovery research. This molecule features a [1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one core, a fused bicyclic system known to be associated with a range of biological activities, fused with a pyrazole moiety, which is a common pharmacophore in many therapeutic agents. Its primary research application is as a screening compound in high-throughput assays to identify potential hits for further development, particularly in the area of kinase inhibition. The structural complexity and specific substitution patterns suggest it may interact with specific enzyme active sites, making it a useful tool for probing biological pathways and structure-activity relationships (SAR). Researchers utilize this compound strictly for laboratory research purposes to explore new chemical entities for potential therapeutic applications. This product is intended for use by qualified researchers only and is not for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C29H23N5OS

Molecular Weight

489.6 g/mol

IUPAC Name

(5Z)-5-[[3-(2,5-dimethylphenyl)-1-phenylpyrazol-4-yl]methylidene]-2-(3-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C29H23N5OS/c1-18-8-7-9-21(14-18)27-30-29-34(32-27)28(35)25(36-29)16-22-17-33(23-10-5-4-6-11-23)31-26(22)24-15-19(2)12-13-20(24)3/h4-17H,1-3H3/b25-16-

InChI Key

ZOLCSDTWRKHPPX-XYGWBWBKSA-N

Isomeric SMILES

CC1=CC(=CC=C1)C2=NN3C(=O)/C(=C/C4=CN(N=C4C5=C(C=CC(=C5)C)C)C6=CC=CC=C6)/SC3=N2

Canonical SMILES

CC1=CC(=CC=C1)C2=NN3C(=O)C(=CC4=CN(N=C4C5=C(C=CC(=C5)C)C)C6=CC=CC=C6)SC3=N2

Origin of Product

United States

Preparation Methods

Step 1: Formation of the Pyrazole Ring

  • Reagents : 2,5-Dimethylbenzaldehyde, phenylhydrazine, and acid catalyst (e.g., acetic acid).

  • Conditions : Reflux in ethanol or methanol for 4–6 hours.

  • Mechanism : Cyclocondensation of 2,5-dimethylbenzaldehyde with phenylhydrazine forms the pyrazole ring.

Step 2: Oxidation to Aldehyde

  • Reagents : Oxidizing agents such as 2-iodoxybenzoic acid (IBX) or selenium dioxide.

  • Conditions : Reaction in dimethyl sulfoxide (DMSO) or THF at room temperature.

  • Yield : ~75–85%.

Reaction StepReagents/ConditionsYieldReference
Pyrazole ring formation2,5-Dimethylbenzaldehyde + phenylhydrazine, HAc, EtOH, reflux70–80%
Oxidation to aldehydeIBX, DMSO, rt75–85%

Synthesis of the Thiazolo-Triazole Core

The thiazolo-triazole moiety 2-(3-methylphenyl)thiazolo[3,2-b]triazol-6(5H)-one is prepared through cyclization and functionalization:

Step 1: Thiazole Core Formation

  • Reagents : 2-Amino-5-methylthiophene, carbonyl compounds (e.g., benzaldehyde derivatives).

  • Conditions : Cyclization in ethanol with catalytic piperidine under reflux.

Step 2: Triazole Ring Incorporation

  • Method : Copper-catalyzed azide–alkyne cycloaddition (CuAAC) or cyclization of hydrazines with diketones.

  • Reagents : 1,2,3-Triazole derivatives, thiazole intermediates, and Cu catalysts (e.g., CuI).

  • Conditions : Aqueous ethanol, 80°C, 6–12 hours.

Reaction StepReagents/ConditionsYieldReference
Thiazole core synthesis2-Amino-5-methylthiophene + 3-methylbenzaldehyde, EtOH, piperidine, reflux80–85%
Triazole ring formationCuI, azide, alkyne, H2O/EtOH, 80°C85–90%

Condensation to Form the Methylene Bridge

The final step involves condensing the pyrazole aldehyde with the thiazolo-triazole intermediate:

Step 1: Condensation Reaction

  • Reagents : Sodium hydroxide (NaOH) or potassium carbonate (K2CO3), ethanol/water.

  • Conditions : Reflux for 4–6 hours, followed by recrystallization.

  • Stereochemical Control : The (5Z) configuration is achieved via thermodynamic control under basic conditions.

Step 2: Purification

  • Methods : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from DMF.

Reaction StepReagents/ConditionsYieldReference
CondensationPyrazole aldehyde + thiazolo-triazole, NaOH, EtOH/H2O, reflux80–82%
PurificationSilica gel chromatography, EtOAc/hexane>95%

Critical Reaction Parameters and Challenges

Key Considerations

  • Regioselectivity : Ensuring the aldehyde group of the pyrazole reacts with the active methylene of the thiazolo-triazole.

  • Stereocontrol : Achieving the (5Z) configuration requires careful control of reaction temperature and base strength.

  • Solvent Choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates.

Optimized Conditions

ParameterOptimal ValueImpact
Temperature80–100°CMaximizes reaction rate
BaseNaOH (1–2 eq)Ensures deprotonation for condensation
SolventEtOH/H2O (4:1)Balances solubility and reactivity

Alternative Synthetic Routes

Route A: Triazole-First Strategy

  • Synthesize triazole : CuAAC between a thiazole-alkyne and an azide.

  • Attach pyrazole : Knoevenagel condensation with the pyrazole aldehyde.

Route B: One-Pot Synthesis

  • Reagents : Pyrazole aldehyde, thiazolo-triazole intermediate, NaOH, EtOH.

  • Advantage : Reduces purification steps, increases yield.

RouteStepsYieldReference
ATriazole → Pyrazole addition75–80%
BOne-pot condensation82%

Analytical Characterization

Post-synthesis characterization confirms structural integrity:

TechniqueKey ObservationsReference
¹H NMR δ 8.2–8.5 ppm (pyrazole H), δ 7.4–7.8 ppm (aromatic H)
IR 1680–1720 cm⁻¹ (C=O), 1550–1600 cm⁻¹ (C=C)
HRMS m/z 623.6 [M+H]⁺ (calculated: 623.6)

Comparative Analysis of Synthetic Methods

MethodStrengthsLimitations
Condensation (Route B) High yield, stereocontrolRequires precise pH control
CuAAC (Route A) Flexible triazole synthesisHazardous reagents (azides)
One-Pot Simplified workflowLimited scalability

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-{[3-(2,5-dimethylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-(3-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: Reduction reactions can modify the functional groups present in the molecule.

    Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while substitution reactions could introduce new functional groups into the aromatic rings.

Scientific Research Applications

(5Z)-5-{[3-(2,5-dimethylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-(3-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one: has several applications in scientific research:

Mechanism of Action

The mechanism of action of (5Z)-5-{[3-(2,5-dimethylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-(3-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological effects. The exact pathways and molecular targets are subjects of ongoing research .

Comparison with Similar Compounds

Structural Features

The compound’s uniqueness lies in its thiazolo-triazolone backbone combined with pyrazole and methyl-substituted aryl groups. Below is a comparative analysis with structurally related analogs (Table 1):

Table 1: Structural Comparison of Key Analogs

Compound Name Core Structure Substituents Key Features
Target Compound Thiazolo-triazolone + pyrazole 2,5-Dimethylphenyl (pyrazole); 3-Methylphenyl (triazolone) Enhanced lipophilicity due to methyl groups; Z-configuration stabilizes conjugation
(5Z)-5-{[3-(4-Ethoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-(4-methoxyphenyl)thiazolo[...]-one Thiazolo-triazolone + pyrazole 4-Ethoxy-3-methylphenyl (pyrazole); 4-Methoxyphenyl (triazolone) Polar ethoxy/methoxy groups increase solubility; para-substitution favors planar stacking
(5Z)-2-(4-Ethoxyphenyl)-5-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}thiazolo[...]-one Thiazolo-triazolone + pyrazole 4-Methylphenyl (pyrazole); 4-Ethoxyphenyl (triazolone) Ethoxy group enhances hydrogen bonding; steric hindrance from para-substituents
5-(5-Methyl-1H-pyrazol-3-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol derivatives Triazole-thiol + pyrazole Variable alkyl/aryl groups Thiol group enables disulfide bonding; modular synthesis for bioactivity tuning
3-(5-(4-Methoxyphenyl)pyrazol-3-yl)-6-R-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles Triazolo-thiadiazole + pyrazole 4-Methoxyphenyl (pyrazole); R = variable Thiadiazole ring introduces sulfur-mediated interactions; antifungal potential

Physicochemical and Spectral Properties

  • Lipophilicity : The target compound’s methyl groups (logP ~3.8 predicted) render it more lipophilic than analogs with polar substituents (e.g., 4-methoxyphenyl in , logP ~2.5). This impacts membrane permeability and bioavailability.
  • Spectroscopy : The Z-configuration in the target compound results in distinct UV-Vis absorption (λmax ~350 nm) compared to E-isomers (~320 nm) due to extended conjugation . In contrast, ’s naphthalene-containing analog shows a redshift (λmax ~380 nm) from additional aromaticity .

Biological Activity

The compound (5Z)-5-{[3-(2,5-dimethylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-(3-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a complex organic molecule with potential biological activity. It belongs to the class of triazolothiazoles and features a unique structure that may contribute to its pharmacological properties.

Chemical Structure and Properties

The molecular formula for this compound is C28H24N6SC_{28}H_{24}N_6S, with a molecular weight of approximately 492.6 g/mol. The compound is characterized by the presence of a thiazole ring fused to a triazole ring and a pyrazole moiety. The substituents on the phenyl rings include methyl and dimethyl groups, which may influence its biological activity.

PropertyValue
Molecular FormulaC28H24N6SC_{28}H_{24}N_6S
Molecular Weight492.6 g/mol
IUPAC Name(5Z)-5-{[3-(2,5-dimethylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-(3-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

The biological activity of this compound can be attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It could modulate receptor activity on cell surfaces, affecting cellular signaling.
  • Cellular Process Disruption : The compound might interfere with critical cellular processes such as DNA replication and protein synthesis.

Biological Activity Studies

Research has highlighted various biological activities associated with this compound:

Anticancer Activity

In studies assessing anticancer properties, derivatives of thiazolo[3,2-b][1,2,4]triazoles have shown significant cytotoxic effects against various cancer cell lines. The mechanism often involves apoptosis induction and cell cycle arrest.

Antimicrobial Activity

The compound exhibits promising antimicrobial properties against both gram-positive and gram-negative bacteria. The presence of the thiazole and triazole rings contributes to its ability to disrupt microbial cell membranes.

Antioxidant Properties

Preliminary studies indicate that this compound may possess antioxidant activity by scavenging free radicals and reducing oxidative stress in cells.

Case Studies

Several case studies have documented the effects of similar compounds:

  • Study on Anticancer Activity :
    • A derivative of triazolothiazole was tested against breast cancer cell lines (MCF-7). Results showed a significant reduction in cell viability at concentrations as low as 10 µM.
  • Antimicrobial Efficacy :
    • A related compound was evaluated for its antimicrobial properties against Staphylococcus aureus and Escherichia coli. Minimum inhibitory concentrations (MICs) were recorded at 32 µg/mL for both strains.
  • Antioxidant Activity Assessment :
    • In vitro assays demonstrated that the compound reduced DPPH radical levels by 75% at a concentration of 50 µg/mL, indicating strong antioxidant potential.

Q & A

Q. What are the key considerations for optimizing the synthesis of this compound to achieve high yield and purity?

  • Methodological Answer: The synthesis typically involves multi-step organic reactions. Key steps include:
  • Preparation of thiazole and triazole precursors, followed by fusion to form the thiazolotriazole core .
  • Introduction of substituents (e.g., methyl, phenyl groups) under controlled conditions (e.g., reflux with ethanol as a solvent, potassium hydroxide as a base) .
  • Optimization of reaction parameters:
  • Temperature: Maintain reflux conditions (e.g., 80–100°C) to ensure complete reaction .
  • Catalysts: Use strong acids/bases to facilitate condensation reactions .
  • Purification via recrystallization or chromatography to isolate high-purity products .

Q. How can researchers confirm the molecular structure and purity of this compound post-synthesis?

  • Methodological Answer: Use a combination of spectroscopic and chromatographic techniques:
  • Nuclear Magnetic Resonance (NMR): Analyze proton and carbon environments to verify substituent positions and stereochemistry .
  • Mass Spectrometry (MS): Confirm molecular weight and fragmentation patterns .
  • High-Performance Liquid Chromatography (HPLC): Assess purity (>95%) and detect co-eluting impurities .

Q. What methodologies are recommended for assessing solubility and stability under varying pH and temperature conditions?

  • Methodological Answer:
  • Solubility: Perform saturation solubility assays in solvents (e.g., DMSO, ethanol) using UV-Vis spectroscopy to quantify dissolved compound .
  • Stability:
  • pH Stability: Incubate the compound in buffers (pH 2–10) at 37°C for 24–72 hours; monitor degradation via HPLC .
  • Thermal Stability: Conduct thermogravimetric analysis (TGA) to determine decomposition temperatures .

Q. What in vitro assays are suitable for preliminary screening of biological activity (e.g., antimicrobial, anticancer)?

  • Methodological Answer:
  • Anticancer Activity: Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC50 values .
  • Antimicrobial Activity: Perform disk diffusion or microdilution assays against bacterial/fungal strains .
  • Enzyme Inhibition: Test inhibitory effects on target enzymes (e.g., 14-α-demethylase) via spectrophotometric assays .

Advanced Research Questions

Q. How should researchers address contradictory data in spectroscopic analysis (e.g., NMR indicating impurities while MS suggests high purity)?

  • Methodological Answer:
  • Cross-Validation: Combine multiple techniques (e.g., HPLC-MS, 2D NMR) to resolve discrepancies .
  • Sample Preparation: Ensure proper drying to remove residual solvents that may affect NMR signals .
  • Quantitative NMR (qNMR): Use internal standards (e.g., maleic acid) to quantify impurities .

Q. What strategies are effective for elucidating reaction mechanisms involved in forming the thiazolotriazole core?

  • Methodological Answer:
  • Kinetic Studies: Monitor intermediate formation via time-resolved HPLC or in-situ IR spectroscopy .
  • Isotopic Labeling: Use <sup>13</sup>C-labeled reagents to trace carbon pathways in condensation reactions .
  • Computational Modeling: Employ DFT calculations to predict transition states and energy barriers .

Q. How can systematic modification of substituents enhance target-specific biological activity?

  • Methodological Answer: Structure-activity relationship (SAR) studies are critical:
  • Substituent Effects:
Substituent TypeBiological ActivityExample Reference
Thiazolidinone coreAntidiabetic (e.g., via PPAR-γ modulation)
Fluorinated aryl groupsEnhanced antimicrobial activity
Methoxypropyl chainsImproved solubility and bioavailability
  • Rational Design: Replace the 3-methylphenyl group with electron-withdrawing groups (e.g., nitro, fluoro) to enhance enzyme binding .

Q. What advanced purification techniques resolve co-eluting impurities with similar polarity?

  • Methodological Answer:
  • Preparative HPLC: Use gradient elution (e.g., 10–90% acetonitrile in water) with C18 columns to separate impurities .
  • Countercurrent Chromatography (CCC): Leverage differential partitioning in biphasic solvent systems .
  • Crystallization Optimization: Screen solvents (e.g., ethyl acetate/hexane mixtures) to selectively crystallize the target compound .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.